molecular formula C8H18O2Si B14311290 3-Methyl-2-[(trimethylsilyl)oxy]butanal CAS No. 112969-05-8

3-Methyl-2-[(trimethylsilyl)oxy]butanal

Cat. No.: B14311290
CAS No.: 112969-05-8
M. Wt: 174.31 g/mol
InChI Key: CGZNFZJVGIPQFE-UHFFFAOYSA-N
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Description

3-Methyl-2-[(trimethylsilyl)oxy]butanal is an organic compound that features a trimethylsilyl group attached to a butanal backbone. This compound is notable for its unique structural properties, which make it useful in various chemical reactions and applications. The presence of the trimethylsilyl group imparts specific characteristics, such as increased volatility and chemical inertness, which are valuable in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(trimethylsilyl)oxy]butanal typically involves the reaction of 3-methyl-2-butanol with a trimethylsilylating agent. Common reagents for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(trimethylsilyl)oxy]butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides and alkoxides can be employed to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: 3-Methyl-2-[(trimethylsilyl)oxy]butanoic acid

    Reduction: 3-Methyl-2-[(trimethylsilyl)oxy]butanol

    Substitution: Various substituted butanal derivatives depending on the nucleophile used

Scientific Research Applications

3-Methyl-2-[(trimethylsilyl)oxy]butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential use in drug development and as a protecting group in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-2-[(trimethylsilyl)oxy]butanal exerts its effects is primarily through its reactivity as an aldehyde and the stability provided by the trimethylsilyl group. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The aldehyde group can participate in various nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
  • 3-Methyl-2-butanol, trimethylsilyl ether
  • Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester

Uniqueness

Compared to similar compounds, 3-Methyl-2-[(trimethylsilyl)oxy]butanal is unique due to its specific combination of an aldehyde group and a trimethylsilyl group. This combination provides a balance of reactivity and stability, making it particularly useful in synthetic applications where selective reactions are required .

Properties

CAS No.

112969-05-8

Molecular Formula

C8H18O2Si

Molecular Weight

174.31 g/mol

IUPAC Name

3-methyl-2-trimethylsilyloxybutanal

InChI

InChI=1S/C8H18O2Si/c1-7(2)8(6-9)10-11(3,4)5/h6-8H,1-5H3

InChI Key

CGZNFZJVGIPQFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=O)O[Si](C)(C)C

Origin of Product

United States

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